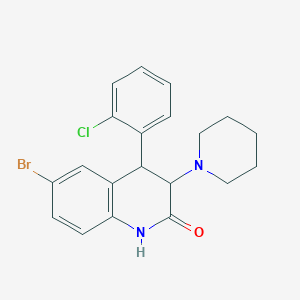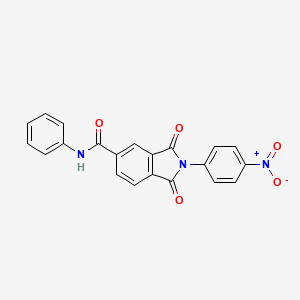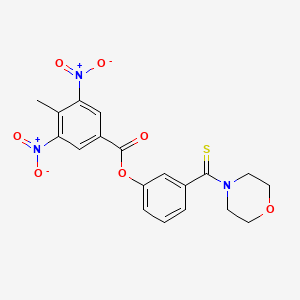
6-bromo-4-(2-chlorophenyl)-3-(piperidin-1-yl)-3,4-dihydroquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-bromo-4-(2-chlorophenyl)-3-(piperidin-1-yl)-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound with a complex structure It belongs to the class of quinolinone derivatives, which are known for their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-(2-chlorophenyl)-3-(piperidin-1-yl)-3,4-dihydroquinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction involving an appropriate aniline derivative and a suitable carbonyl compound.
Chlorophenyl Substitution: The 2-chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a chlorinated benzene derivative.
Piperidine Introduction: The piperidine moiety can be attached via a nucleophilic substitution reaction, typically using piperidine and a suitable leaving group on the quinolinone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
6-bromo-4-(2-chlorophenyl)-3-(piperidin-1-yl)-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the compound to introduce new substituents or to replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution and Lewis acids for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Industry: The compound may find applications in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-bromo-4-(2-chlorophenyl)-3-(piperidin-1-yl)-3,4-dihydroquinolin-2(1H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and affecting cellular signaling.
DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.
類似化合物との比較
Similar Compounds
6-bromo-4-(2-fluorophenyl)-3-(piperidin-1-yl)-3,4-dihydroquinolin-2(1H)-one: Similar structure with a fluorine atom instead of chlorine.
6-bromo-4-(2-methylphenyl)-3-(piperidin-1-yl)-3,4-dihydroquinolin-2(1H)-one: Similar structure with a methyl group instead of chlorine.
6-bromo-4-(2-nitrophenyl)-3-(piperidin-1-yl)-3,4-dihydroquinolin-2(1H)-one: Similar structure with a nitro group instead of chlorine.
Uniqueness
The uniqueness of 6-bromo-4-(2-chlorophenyl)-3-(piperidin-1-yl)-3,4-dihydroquinolin-2(1H)-one lies in its specific combination of substituents, which may confer distinct biological activities and chemical reactivity compared to its analogs
特性
分子式 |
C20H20BrClN2O |
|---|---|
分子量 |
419.7 g/mol |
IUPAC名 |
6-bromo-4-(2-chlorophenyl)-3-piperidin-1-yl-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C20H20BrClN2O/c21-13-8-9-17-15(12-13)18(14-6-2-3-7-16(14)22)19(20(25)23-17)24-10-4-1-5-11-24/h2-3,6-9,12,18-19H,1,4-5,10-11H2,(H,23,25) |
InChIキー |
WADJIXHIJZUNAV-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C2C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl (2Z)-5-(4-chlorophenyl)-2-[4-(methylsulfanyl)benzylidene]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11653105.png)
![1-[(3,4-Dichlorophenyl)carbamoyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl furan-2-carboxylate](/img/structure/B11653115.png)
![2-{N-[4-Chloro-3-(trifluoromethyl)phenyl]benzenesulfonamido}-N-[2-(pyridin-2-ylsulfanyl)ethyl]acetamide](/img/structure/B11653135.png)
![Ethyl 2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11653137.png)

![8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazole-3-carboxamide](/img/structure/B11653141.png)
![(5E)-5-(3-methoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11653142.png)
![3-(1,3-benzothiazol-2-yl)-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one](/img/structure/B11653147.png)
![ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-5-phenylthiophene-3-carboxylate](/img/structure/B11653151.png)
![ethyl (5Z)-5-benzylidene-2-[(4-fluorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11653153.png)
![19-thia-2,9-diazatetracyclo[9.8.0.03,9.012,18]nonadeca-1(11),2,12(18)-trien-10-imine](/img/structure/B11653156.png)

![4-[(E)-(2-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}hydrazinylidene)methyl]-2-methoxyphenyl morpholine-4-carboxylate](/img/structure/B11653164.png)
![methyl 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11653165.png)
